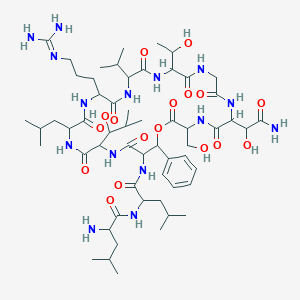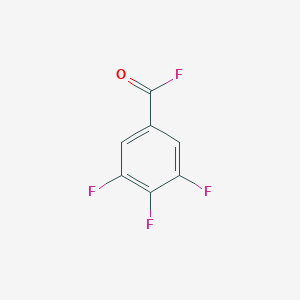
3,4,5-Trifluorobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitodiolein can be synthesized through esterification reactions involving glycerol and fatty acids. The typical synthetic route involves the esterification of glycerol with palmitic acid and oleic acid under controlled conditions . The reaction is usually catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, palmitodiolein is often extracted from vegetable oils through a series of purification steps. The process involves the extraction of oil from plant sources, followed by refining, bleaching, and deodorizing to obtain pure palmitodiolein . Solvent extraction methods, such as using hexane or ethanol, are commonly employed to isolate the compound from the oil matrix .
Chemical Reactions Analysis
Types of Reactions
Palmitodiolein undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated triglycerides.
Hydrolysis: Glycerol, palmitic acid, and oleic acid.
Scientific Research Applications
Palmitodiolein has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of palmitodiolein involves its interaction with lipid membranes and enzymes involved in lipid metabolism . It acts as a substrate for lipases, which catalyze the hydrolysis of triglycerides into glycerol and free fatty acids . These fatty acids can then participate in various metabolic pathways, including beta-oxidation and lipid synthesis .
Comparison with Similar Compounds
Similar Compounds
Triolein: A triglyceride with three oleic acid molecules.
Tripalmitin: A triglyceride with three palmitic acid molecules.
Dipalmitoylphosphatidylcholine: A phospholipid with two palmitic acid molecules and a choline head group.
Uniqueness
Palmitodiolein is unique due to its mixed fatty acid composition, which imparts distinct physical and chemical properties compared to triglycerides with uniform fatty acids . This mixed composition influences its melting point, solubility, and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
121579-84-8 |
|---|---|
Molecular Formula |
C7H2F4O |
Molecular Weight |
178.08 g/mol |
IUPAC Name |
3,4,5-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2F4O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |
InChI Key |
CQWIVVNUSYSMNJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
Synonyms |
Benzoyl fluoride, 3,4,5-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)
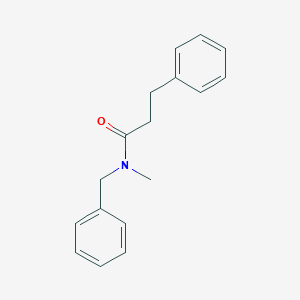
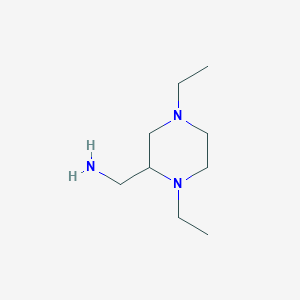
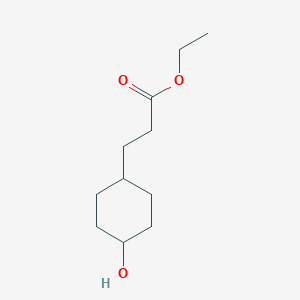
![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)
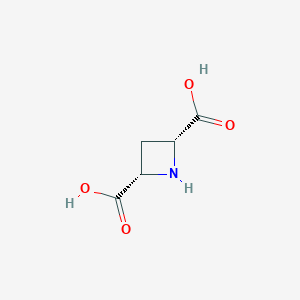
![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)
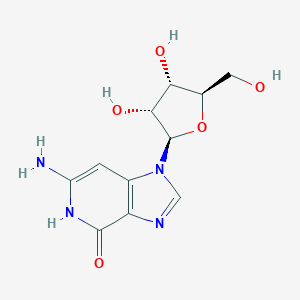
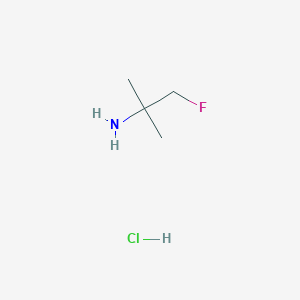
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI)](/img/structure/B53928.png)
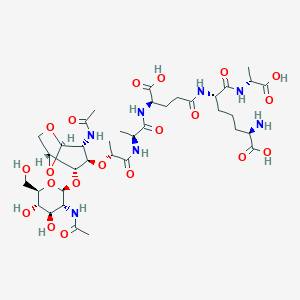
![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
